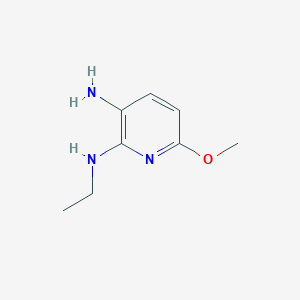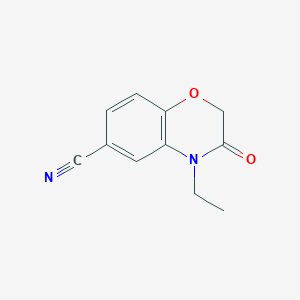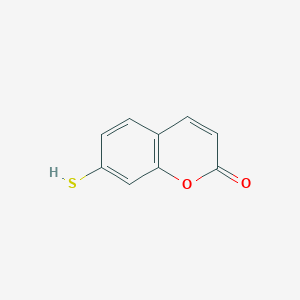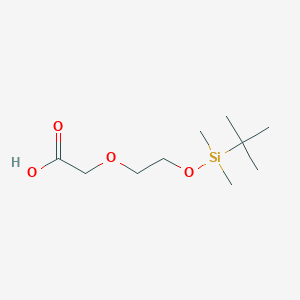
N-(2,5-Dichloro-phenyl)-malonamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dichloro-phenyl)-malonamic acid: is a chemical compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a malonamic acid group attached to a 2,5-dichlorophenyl ring, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichloro-phenyl)-malonamic acid typically involves the reaction of 2,5-dichloroaniline with malonic acid derivatives under specific conditions. One common method involves the use of malonic acid and 2,5-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,5-Dichloro-phenyl)-malonamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,5-Dichloro-phenyl)-malonamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways, making it useful as an enzyme inhibitor in agricultural applications .
Vergleich Mit ähnlichen Verbindungen
- N-(2,5-Dichloro-phenyl)-succinamic acid
- 2,5-Dichlorophenylacetic acid
- 2,5-Dichlorobenzoic acid
Comparison: N-(2,5-Dichloro-phenyl)-malonamic acid is unique due to the presence of the malonamic acid group, which imparts distinct reactivity compared to similar compounds. For instance, N-(2,5-Dichloro-phenyl)-succinamic acid has a succinamic acid group instead of a malonamic acid group, leading to different chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H7Cl2NO3 |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
3-(2,5-dichloroanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(11)7(3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RYFHZLYMWVCVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


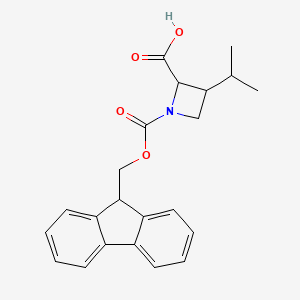
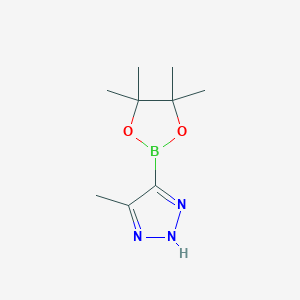
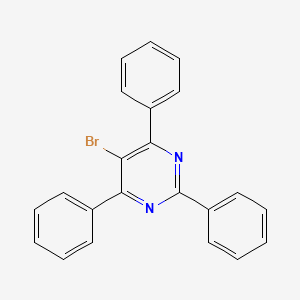

![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
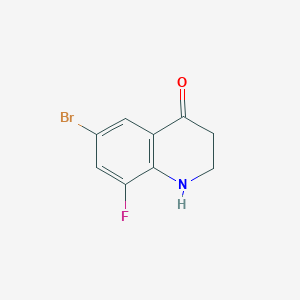
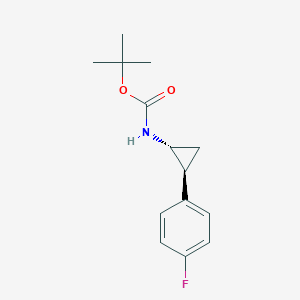
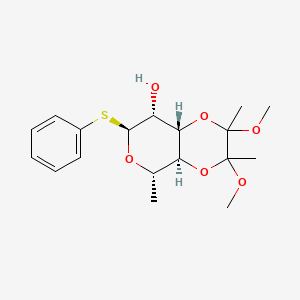
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
